3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid
CAS No.: 204135-68-2
Cat. No.: VC17526062
Molecular Formula: C7H7Br2NO2S
Molecular Weight: 329.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 204135-68-2 |
|---|---|
| Molecular Formula | C7H7Br2NO2S |
| Molecular Weight | 329.01 g/mol |
| IUPAC Name | 3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C7H7Br2NO2S/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12) |
| Standard InChI Key | AMOYURHHATXQIJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=C1Br)Br)C(CC(=O)O)N |
Introduction
Structural and Stereochemical Characteristics
The molecular architecture of 3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid features a thiophene ring substituted with bromine atoms at the 4- and 5-positions, an amino group at the β-carbon of the propanoic acid chain, and a carboxylic acid terminus. The thiophene ring contributes aromaticity and electron-richness, while the bromine atoms enhance electrophilic reactivity. The compound’s stereochemistry is critical: the (3S)-enantiomer (CAS 1336554-62-1) has been explicitly characterized, with a chiral center at the β-carbon influencing its interactions with biological targets .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 329.01 g/mol | |
| LogP | 0.23 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
Synthetic Routes and Challenges
Synthesis of 3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid likely involves multi-step sequences, though detailed protocols are scarce in public literature. A plausible route may begin with bromination of thiophene derivatives followed by Friedel-Crafts acylation or nucleophilic substitution to introduce the propanoic acid moiety. For the (3S)-enantiomer, asymmetric synthesis or chiral resolution would be required .
Key challenges include:
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Regioselective Bromination: Achieving dibromination at the 4- and 5-positions of thiophene without over-halogenation.
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Amino Group Incorporation: Protecting-group strategies to avoid side reactions during coupling steps .
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Stereocontrol: Ensuring high enantiomeric excess for biologically relevant isomers .
Suppliers such as BLD Pharmatech offer the compound at 95% purity, priced at €862 per gram, indicating its high cost and specialized use .
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by three functional groups: the carboxylic acid, amino group, and dibromothiophene.
Carboxylic Acid Derivatives
The carboxylic acid can undergo esterification or amidation. For example, reaction with benzyl chloroformate would yield protected derivatives like 3-{[(benzyloxy)carbonyl]amino}-3-(4,5-dibromothiophen-2-yl)propanoic acid (CAS 778598-07-5), a precursor for peptide coupling .
Amino Group Modifications
The primary amine participates in acylation or alkylation reactions. Schiff base formation with aldehydes could generate imine intermediates for metal coordination complexes.
Thiophene Ring Reactivity
The dibrominated thiophene is susceptible to nucleophilic aromatic substitution (SNAr), enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. Additionally, the bromine atoms may be replaced via Ullmann or Buchwald-Hartwig amination under catalytic conditions.
Table 2: Potential Reaction Pathways
| Reaction Type | Reagents | Product Application |
|---|---|---|
| Esterification | Methanol/H+ | Prodrug synthesis |
| SNAr | Pd(PPh3)4, Arylboronic acid | Biaryl derivatives |
| Acylation | Acetyl chloride | Protected intermediates |
Despite these possibilities, experimental validation is lacking, underscoring the need for systematic reactivity studies.
Biological and Industrial Applications
Medicinal Chemistry
The compound’s structural similarity to bioactive thiophene derivatives suggests potential as:
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Enzyme Inhibitors: The thiophene ring may interact with ATP-binding pockets in kinases.
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Antimicrobial Agents: Brominated thiophenes exhibit activity against Gram-positive bacteria.
Material Science
Conjugated thiophene derivatives are used in organic electronics. Incorporating this compound into polymers could modulate bandgap properties for photovoltaic applications.
Agrochemical Research
Brominated heterocycles are explored as herbicides and fungicides. The amino acid backbone might enhance soil mobility and bioavailability.
Research Gaps and Future Directions
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Synthetic Optimization: Developing scalable, stereoselective routes.
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Physicochemical Profiling: Determining solubility, stability, and partition coefficients.
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Biological Screening: Testing against cancer cell lines, microbial panels, and enzymatic targets.
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Computational Modeling: Predicting binding modes using molecular docking.
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